molecular formula C19H22N2O B3883323 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-ethylbenzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-ethylbenzamide

Cat. No.: B3883323
M. Wt: 294.4 g/mol
InChI Key: ZWHRIHAICXNCJO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-quinolinone, a compound with a similar structure, is a heterocyclic compound used as a building block in synthetic chemistry . It has been used in the synthesis of a variety of compounds with marked biological activity .


Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinolinones has been achieved using various methods. For instance, one method involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with AlCl3 . Another approach is the Biginelli reaction, which is a one-pot, three-component reaction between an aromatic aldehyde, a β-ketoester, and urea .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2(1H)-quinolinones and their derivatives has been studied extensively. These compounds are considered privileged structures due to their ability to bind to multiple receptors with high affinity, showing a broad range of biological activity .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-2(1H)-quinolinones are diverse. For instance, the Biginelli reaction is an efficient method used for the direct synthesis of 3,4-dihydropyrimidinone (DHPM) derivatives via a one-pot condensation of an aldehyde, a β-ketoester, and urea .

Mechanism of Action

While the specific mechanism of action for “4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-ethylbenzamide” is not available, 3,4-dihydro-2(1H)-quinolinones and their derivatives have shown a broad range of biological activities, including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal effects .

Safety and Hazards

The safety data sheet for 3,4-Dihydro-2(1H)-quinolinone indicates that it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

The study of 3,4-dihydro-2(1H)-quinolinones and their derivatives is of increasing importance due to their potential as synthetic precursors of a variety of compounds with marked biological activity . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-20-19(22)17-9-7-15(8-10-17)13-21-12-11-16-5-3-4-6-18(16)14-21/h3-10H,2,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRIHAICXNCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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